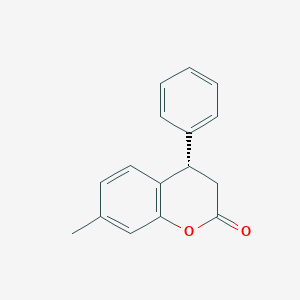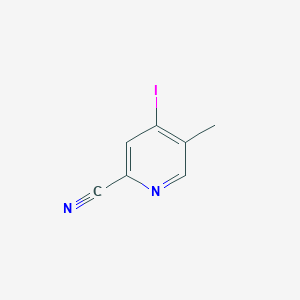
4-Iodo-5-methylpicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-5-methylpicolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of an iodine atom at the fourth position and a methyl group at the fifth position on the pyridine ring, along with a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methylpicolinonitrile typically involves the iodination of 5-methylpicolinonitrile. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials, including 5-methylpicolinonitrile and iodine, are fed into the reactor, and the reaction is monitored to ensure optimal conversion rates. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-Iodo-5-methylpicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates.
Coupling Products: Biaryl compounds formed through the coupling of the picolinonitrile with aryl boronic acids.
Reduction Products: Primary amines derived from the reduction of the nitrile group.
科学的研究の応用
4-Iodo-5-methylpicolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 4-Iodo-5-methylpicolinonitrile largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and nitrile group play crucial roles in its binding affinity and reactivity with biological targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
4-Iodo-5-methylpyridine: Similar structure but lacks the nitrile group.
5-Methylpicolinonitrile: Lacks the iodine atom.
4-Iodo-2-methylpicolinonitrile: Iodine and methyl groups are positioned differently.
Uniqueness: 4-Iodo-5-methylpicolinonitrile is unique due to the specific positioning of the iodine and methyl groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.
特性
分子式 |
C7H5IN2 |
|---|---|
分子量 |
244.03 g/mol |
IUPAC名 |
4-iodo-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5IN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3 |
InChIキー |
BHNLZROFPHCWFN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N=C1)C#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)


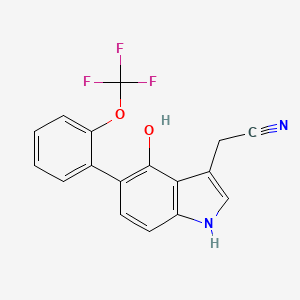
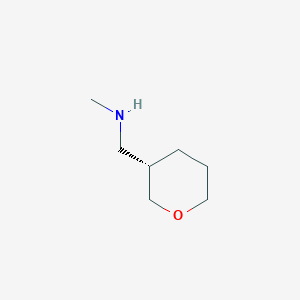
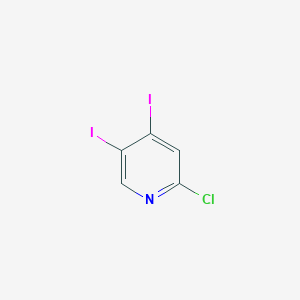

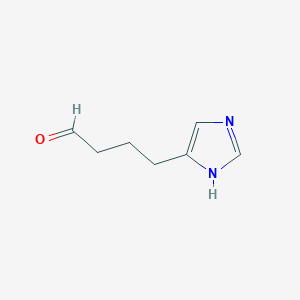
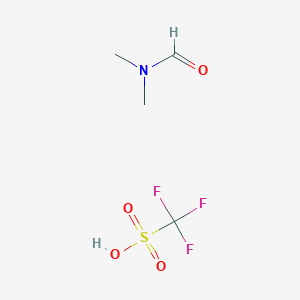

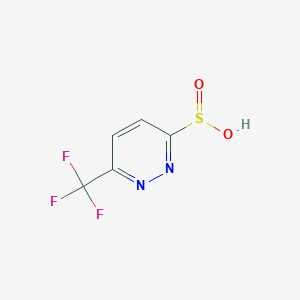

![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)
